molecular formula C9H17NO3S B14563041 [(Dipropylcarbamoyl)sulfanyl]acetic acid CAS No. 61772-67-6

[(Dipropylcarbamoyl)sulfanyl]acetic acid

Cat. No.: B14563041
CAS No.: 61772-67-6
M. Wt: 219.30 g/mol
InChI Key: NBPLWAVADHHTJP-UHFFFAOYSA-N
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Description

[(Dipropylcarbamoyl)sulfanyl]acetic acid is an organic compound that features a carbamoyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dipropylcarbamoyl)sulfanyl]acetic acid typically involves the reaction of dipropylamine with carbon disulfide to form dipropylcarbamodithioic acid. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

[(Dipropylcarbamoyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Esters and amides.

Scientific Research Applications

[(Dipropylcarbamoyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(Dipropylcarbamoyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability.

Comparison with Similar Compounds

[(Dipropylcarbamoyl)sulfanyl]acetic acid can be compared with other similar compounds such as:

    [(Diethylcarbamoyl)sulfanyl]acetic acid: Similar structure but with ethyl groups instead of propyl groups.

    [(Dipropylcarbamoyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

61772-67-6

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

2-(dipropylcarbamoylsulfanyl)acetic acid

InChI

InChI=1S/C9H17NO3S/c1-3-5-10(6-4-2)9(13)14-7-8(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

NBPLWAVADHHTJP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SCC(=O)O

Origin of Product

United States

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